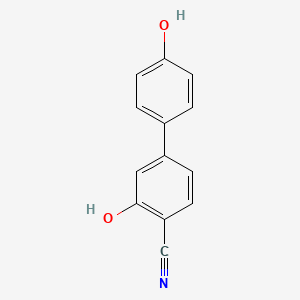

2-Cyano-5-(4-hydroxyphenyl)phenol

Description

BenchChem offers high-quality 2-Cyano-5-(4-hydroxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-5-(4-hydroxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDTVDHAXREYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684627 | |

| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-36-7 | |

| Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyano-5-(4-hydroxyphenyl)phenol CAS 1261973-36-7

An In-Depth Technical Guide to 2-Cyano-5-(4-hydroxyphenyl)phenol (CAS 1261973-36-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

2-Cyano-5-(4-hydroxyphenyl)phenol represents a unique molecular architecture, combining the well-established biological significance of a biphenyl-diol scaffold with the versatile chemical reactivity of a nitrile group. While specific literature on this precise CAS number is nascent, its structural motifs are prevalent in a vast array of biologically active compounds and functional materials. This guide serves as a comprehensive technical resource, extrapolating from established chemical principles and data on analogous structures to provide a foundational understanding of its synthesis, reactivity, and potential applications. As a senior application scientist, the intent here is not merely to list facts, but to provide a causal, interconnected narrative that empowers researchers to harness the potential of this and similar molecules.

Molecular Overview and Physicochemical Profile

At its core, 2-Cyano-5-(4-hydroxyphenyl)phenol is a functionalized biphenyl. The biphenyl structure is a "privileged scaffold" in medicinal chemistry, frequently associated with a range of biological activities. The two phenolic hydroxyl groups are critical, as they can act as hydrogen bond donors and acceptors, and are key to the antioxidant properties inherent to many polyphenols.[1][2] The cyano (nitrile) group is a strong electron-withdrawing group and a versatile synthetic handle, making the molecule an attractive intermediate for further chemical elaboration.[3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₉NO₂ | Derived from structure. |

| Molecular Weight | 211.22 g/mol | Calculated from formula. |

| XLogP3 | ~3.0 | Prediction suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | From the two phenolic -OH groups. |

| Hydrogen Bond Acceptors | 3 | From the two -OH oxygens and the nitrile nitrogen. |

| pKa (strongest acidic) | ~7.5 - 8.5 | Estimated based on substituted phenols. The electron-withdrawing cyano group increases acidity compared to phenol (~10.0). |

| Polar Surface Area | ~70-80 Ų | Indicates potential for membrane permeability. |

Note: These values are estimations derived from cheminformatics tools and comparison with similar structures, as experimental data is not widely available.

Strategic Synthesis Pathways

The synthesis of an unsymmetrical biphenyl like 2-Cyano-5-(4-hydroxyphenyl)phenol is most effectively approached using modern cross-coupling methodologies. The following protocols are based on robust and widely-used reactions in organic synthesis.

Core Biphenyl Assembly via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild conditions and high functional group tolerance.[4][5] The general strategy involves the palladium-catalyzed reaction of an aryl boronic acid (or ester) with an aryl halide.[6]

Workflow: Suzuki-Miyaura Coupling for Biphenyl Core

Caption: Suzuki-Miyaura coupling workflow.

Detailed Protocol: Suzuki-Miyaura Synthesis

-

Reactant Preparation: To an oven-dried Schlenk flask, add 4-hydroxyphenylboronic acid (1.2 equivalents), the aryl halide (e.g., 4-bromo-3-cyanophenol, 1.0 equivalent), and a base such as K₂CO₃ (3.0 equivalents).[5]

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reaction Execution: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Causality: The base is crucial for the transmetalation step, while the inert atmosphere prevents the degradation of the Pd(0) catalyst.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Introduction of the Cyano Group via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aryl amine (aniline derivative) into an aryl nitrile (benzonitrile).[7][8] This provides an alternative synthetic route where the biphenyl-diol is formed first, followed by the introduction of the cyano group.

Workflow: Sandmeyer Cyanation

Caption: Sandmeyer reaction for benzonitrile synthesis.

Detailed Protocol: Sandmeyer Cyanation

-

Diazotization: Dissolve the starting aniline derivative (1.0 equivalent) in cold aqueous acid (e.g., 2.5 M HCl) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents). Slowly add the cold diazonium salt solution to the CuCN solution.

-

Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[9]

-

Workup and Purification: Cool the reaction, neutralize with a base (e.g., Na₂CO₃), and extract the product with an organic solvent. Purify via standard methods.

Chemical Reactivity and Derivatization Potential

The true value of a molecule in drug development often lies in its potential for derivatization. 2-Cyano-5-(4-hydroxyphenyl)phenol offers three primary sites for chemical modification.

Reactions of the Phenolic Hydroxyl Groups

The two hydroxyl groups are nucleophilic and acidic, allowing for a wide range of modifications:

-

Etherification (Williamson Synthesis): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields ethers. This can be used to modulate solubility and lipophilicity.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) produces esters, which can act as prodrugs that are hydrolyzed in vivo.

-

Ullmann Condensation: Coupling with aryl halides in the presence of a copper catalyst can form diaryl ethers, expanding the molecular framework.[10][11]

Reactions of the Cyano Group

The nitrile group is a versatile functional group that can be transformed into other key moieties:[12]

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, introducing a key pharmacophore.

-

Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation yields a primary amine (benzylamine derivative), a common functional group in many pharmaceuticals.

-

Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are often used as carboxylic acid bioisosteres.

Diagram: Key Derivatization Pathways

Caption: Primary sites for chemical modification.

Potential Biological Significance and Applications

The structural components of 2-Cyano-5-(4-hydroxyphenyl)phenol suggest several promising avenues for research and development.

Antioxidant and Anti-inflammatory Activity

Phenolic compounds are well-documented for their potent antioxidant and anti-inflammatory properties.[13][14] Their ability to scavenge free radicals is a cornerstone of their therapeutic potential against diseases rooted in oxidative stress.[2][15]

-

Mechanism of Antioxidant Action: The phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a resonance-stabilized phenoxyl radical. The biphenyl structure further enhances this stabilization. This radical-scavenging activity can mitigate cellular damage associated with numerous chronic diseases.[16]

-

Anti-inflammatory Pathways: Phenolic compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, or by down-regulating the expression of pro-inflammatory cytokines.[17][18][19] The biphenyl-diol scaffold is a promising candidate for interacting with these biological targets.

Experimental Protocol: DPPH Radical Scavenging Assay (In Vitro)

-

Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol). Prepare a series of dilutions from the stock solution. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add 100 µL of each dilution of the test compound. Add 100 µL of the DPPH solution to each well. Ascorbic acid or Trolox can be used as a positive control. Methanol serves as the blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Intermediate for Medicinal Chemistry

Beyond its intrinsic activity, the molecule is a valuable building block. Cyanophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[12][20][21] The ability to convert the cyano and hydroxyl groups into other functionalities makes it a versatile starting point for generating libraries of novel compounds for high-throughput screening.

Analytical and Spectroscopic Characterization

Proper characterization is essential for confirming the identity and purity of the synthesized compound.

Table 2: Standard Analytical Methodologies

| Technique | Expected Observations and Purpose |

| HPLC (High-Performance Liquid Chromatography) | A primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or TFA) would likely provide good separation. Purity is determined by peak area percentage at a relevant UV wavelength (e.g., 254 nm). |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the compound. The expected mass for the [M+H]⁺ ion would be ~212.07 m/z and for the [M-H]⁻ ion would be ~210.06 m/z. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides structural confirmation by showing the number, environment, and connectivity of protons. Expect a complex aromatic region (likely 7-8 distinct signals) and two broad singlets for the phenolic -OH protons (which may exchange with D₂O). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Shows all unique carbon atoms in the molecule. Expect signals for the nitrile carbon (~118-120 ppm) and the 11 aromatic carbons, including 4 oxygen-bearing carbons at lower field (~150-160 ppm). |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Confirms the presence of key functional groups. Expect a sharp, strong absorption for the C≡N stretch (~2220-2240 cm⁻¹), a broad O-H stretching band (~3200-3500 cm⁻¹), and C=C stretching bands in the aromatic region (~1450-1600 cm⁻¹). |

Safety and Handling Precautions

As a senior scientist, ensuring laboratory safety is paramount. This compound combines the hazards of phenols and organic nitriles.

-

General Handling: Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile or neoprene).[22]

-

Toxicological Profile (Inferred):

-

Phenolic Toxicity: Phenols can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.

-

Nitrile Toxicity: Organic nitriles can be toxic. While aromatic nitriles are generally less acutely toxic than aliphatic ones, they can release hydrogen cyanide upon combustion or under harsh acidic/basic conditions.[23] All waste must be disposed of according to institutional and regulatory guidelines for chemical waste.[24][25]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[26]

-

First Aid:

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes.

-

Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.

-

Conclusion and Future Outlook

2-Cyano-5-(4-hydroxyphenyl)phenol, CAS 1261973-36-7, stands as a molecule of significant synthetic and therapeutic potential. While direct experimental data is limited, a thorough analysis of its structural components allows for the confident prediction of its chemical behavior and likely biological activities. Its biphenyl-diol core points towards promising antioxidant and anti-inflammatory properties, while its versatile cyano and hydroxyl functional groups make it an excellent scaffold for medicinal chemistry programs. The synthetic pathways and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and explore the full potential of this intriguing molecule in the pursuit of novel therapeutics and advanced materials.

References

A comprehensive list of references has been compiled to support the claims and protocols within this guide. Please refer to the source links for detailed information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. jove.com [jove.com]

- 10. synarchive.com [synarchive.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects | MDPI [mdpi.com]

- 15. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]

- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. ijfmr.com [ijfmr.com]

- 20. nbinno.com [nbinno.com]

- 21. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. iloencyclopaedia.org [iloencyclopaedia.org]

- 24. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 25. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 26. 4-Cyanophenol - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-(4-hydroxyphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Cyano-5-(4-hydroxyphenyl)phenol is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, a biphenyl scaffold, two phenol groups, and a cyano group, suggest a complex interplay of physicochemical properties that are critical for its potential applications. This technical guide provides a comprehensive analysis of the core physicochemical properties of this molecule. Due to the limited availability of direct experimental data for this specific compound, this guide integrates data from closely related analogs, computational predictions, and established analytical methodologies to provide a robust profile. We will delve into the structural and electronic properties, solubility, acidity, and lipophilicity, and their implications for drug discovery and development. Furthermore, detailed, field-proven experimental protocols for the characterization of these properties are provided to empower researchers in their own investigations of this and similar molecules.

Introduction: The Biphenyl Moiety as a Privileged Scaffold

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis.[1] In the pharmaceutical industry, the biphenyl moiety is incorporated into numerous marketed drugs, contributing to their efficacy as antihypertensives, anti-inflammatory agents, and anticancer therapeutics.[1] Its prevalence is due to favorable pharmacokinetic properties and the ability to engage with diverse biological targets.[1] The addition of hydroxyl and cyano functional groups, as seen in 2-Cyano-5-(4-hydroxyphenyl)phenol, can dramatically influence the molecule's polarity, acidity, and ability to participate in hydrogen bonding, all of which are critical determinants of its biological activity and material properties.

The physicochemical properties of a drug molecule play a crucial role in its effectiveness and safety, impacting its performance from discovery to clinical use.[2] These properties, including lipophilicity, solubility, and pKa, are pivotal indicators that influence a molecule's behavior within biological systems.[2] This guide will systematically explore these key parameters for 2-Cyano-5-(4-hydroxyphenyl)phenol, providing both predicted values and the experimental context for their determination.

Molecular Structure and Predicted Physicochemical Properties

The first step in characterizing a molecule is to understand its structure and predict its fundamental physicochemical properties. These predictions, often derived from computational models, provide a valuable starting point for experimental work.

Molecular Structure

The structure of 2-Cyano-5-(4-hydroxyphenyl)phenol is characterized by a biphenyl core with hydroxyl groups at the 4'- and 5-positions, and a cyano group at the 2-position.

Molecular Structure of 2-Cyano-5-(4-hydroxyphenyl)phenol

Caption: 2D structure of 2-Cyano-5-(4-hydroxyphenyl)phenol.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 2-Cyano-5-(4-hydroxyphenyl)phenol, calculated using the SwissADME and Molinspiration online platforms. These tools utilize robust predictive models based on large datasets of experimentally determined properties.[3][4]

| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |

| Molecular Weight | 225.24 g/mol | SwissADME | Influences size-related properties like diffusion and membrane permeability. Generally, lower molecular weight is preferred for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 2.85 | SwissADME (iLOGP) | A measure of lipophilicity. Affects solubility, absorption, and distribution. Values between 1 and 3 are often optimal for oral drugs. |

| Topological Polar Surface Area (TPSA) | 77.01 Ų | SwissADME | An indicator of a molecule's polarity and hydrogen bonding capacity. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 2 | SwissADME | The number of N-H and O-H bonds. Influences solubility and binding to target proteins. |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME | The number of N and O atoms. Affects solubility and target interactions. |

| Aqueous Solubility (logS) | -3.5 | SwissADME (ESOL) | Predicts the solubility in water. Poor aqueous solubility can lead to low bioavailability. |

| Number of Rotatable Bonds | 2 | Molinspiration | A measure of molecular flexibility. Higher numbers can negatively impact bioavailability. |

| pKa (Acidic) | ~8.5 (Phenolic OH) | Predicted (General Phenol Chemistry) | The pH at which the molecule is 50% ionized. The two phenolic hydroxyl groups are expected to have pKa values in the range of typical phenols, influenced by the electronic effects of the other substituents. The cyano group is electron-withdrawing, which would slightly decrease the pKa of the adjacent phenol. |

Synthesis and Structural Elucidation

The synthesis of unsymmetrical biphenyl derivatives like 2-Cyano-5-(4-hydroxyphenyl)phenol is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4][5]

Synthetic Approach: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[4]

Generalized Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl derivative.

Causality Behind Experimental Choices: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of base and solvent system can significantly impact the reaction yield and rate, and often requires optimization for specific substrates.

Structural Elucidation Techniques

The identity and purity of the synthesized 2-Cyano-5-(4-hydroxyphenyl)phenol would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[6][7][8][9] The number of signals, their chemical shifts, and coupling patterns provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[3][10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[2][12][13][14][15][16] A single sharp peak in the chromatogram indicates a pure sample.

Key Physicochemical Properties and Their Experimental Determination

The predicted properties provide a foundation, but experimental determination is necessary for accurate characterization.

Solubility

Aqueous solubility is a critical parameter for drug candidates, as it directly influences their bioavailability.[17]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility as it allows for true equilibrium to be established between the solid and dissolved states. The use of a buffer at physiological pH is relevant for predicting in vivo solubility.

Acidity (pKa)

The pKa values of the phenolic hydroxyl groups are crucial as they determine the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: UV-Metric Titration for pKa Determination

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Prepare a series of buffers with a range of pH values that bracket the expected pKa.

-

Spectrophotometric Measurement: Add a small aliquot of the stock solution to each buffer and record the UV-Vis spectrum.

-

Data Analysis: The absorbance at a specific wavelength will change as the molecule ionizes. Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[18][19][20]

Causality Behind Experimental Choices: This method is highly sensitive and requires only a small amount of sample. The change in the UV-Vis spectrum upon ionization is due to the change in the electronic structure of the chromophore (the aromatic rings).

Relationship between Physicochemical Properties and Drug Development

Caption: Interplay of physicochemical properties and their impact on drug development outcomes.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, purity, and thermal stability of a compound.[21]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline compound.[17]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.

Conclusion

While direct experimental data for 2-Cyano-5-(4-hydroxyphenyl)phenol is not extensively available, this guide provides a comprehensive framework for understanding its physicochemical properties. By leveraging computational predictions, data from analogous structures, and established experimental protocols, researchers can effectively characterize this molecule and predict its behavior in various applications. The interplay of its biphenyl core, phenolic hydroxyl groups, and cyano moiety creates a unique profile of solubility, lipophilicity, and acidity that is highly relevant for its potential use in drug discovery and materials science. The provided experimental methodologies offer a practical roadmap for the empirical validation of these properties, ensuring a solid foundation for future research and development endeavors.

References

-

ACD/Labs Percepta. (n.d.). Retrieved February 27, 2026, from [Link]

- -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Journal of Analytical & Bioanalytical Techniques.

- In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.). African Journal of Pharmacy and Pharmacology.

- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Hertfordshire.

- Mass spectrometry parameters for the analysis of phenolic compounds. (n.d.).

- Thermal Analysis of Organic Compounds. (2018). AZoM.com.

- Physicochemical Property Prediction. (n.d.). BOC Sciences.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.

- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

- Suzuki reaction. (n.d.). Wikipedia.

- Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. (2025).

- High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging D

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ

- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. (n.d.). Benchchem.

- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.

- Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one. (n.d.). Benchchem.

- Novel Methods for the Prediction of logP, pKa, and logD. (n.d.).

- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). Molecules.

- Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025). NETZSCH-Gerätebau GmbH.

- Synthesis of biphenyl -based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsin

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules.

- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. (n.d.).

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Acta Chimica Slovenica.

- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.). Journal of Computer-Aided Molecular Design.

- Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. (n.d.). Benchchem.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Spectrophotometric Determination of pKa of Phenol Red. (2017). University of Massachusetts Dartmouth.

- Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (2023).

- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI.

- Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modul

- Computational Approaches to Predict pKa Values. (2015).

- Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. (2006). Bulletin of the Chemical Society of Japan.

- Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.).

- The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). Liquid Crystals.

- DSC vs TGA: A Simple Comparison Guide. (2026).

- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.).

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager.

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad

- Biological deeds of Biphenyl deriv

- Calcul

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Harvard University.

- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). Luminescence.

- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.

- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube.

- Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method. (n.d.). Thermo Fisher Scientific.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.

- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). RSC Publishing.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 7. Macroscopic pKa Prediction | Rowan [rowansci.com]

- 8. certara.com [certara.com]

- 9. Buy 3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol | 1262003-28-0 [smolecule.com]

- 10. Calculation of molecular properties [molinspiration.com]

- 11. acdlabs.com [acdlabs.com]

- 12. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. uwosh.edu [uwosh.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Calculators in Playground - Documentation [docs.chemaxon.com]

- 17. Molinspiration Property Calculator [molinspiration.com]

- 18. fastsolv.mit.edu [fastsolv.mit.edu]

- 19. reddit.com [reddit.com]

- 20. Chemical and Physical Property Prediction - Cheméo - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. 2-Cyano-N-(4-hydroxyphenyl)acetamide | C9H8N2O2 | CID 12516455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-Cyano-5-(4-hydroxyphenyl)phenol

Document Control:

-

Version: 1.0

-

Classification: Technical Whitepaper / Methodological Guide

-

Subject: Physicochemical Characterization & Solvent Selection

Executive Summary & Compound Architecture

This guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-Cyano-5-(4-hydroxyphenyl)phenol (analogous to 3-cyano-4,4'-dihydroxybiphenyl derivatives).

As a functionalized biphenyl featuring a rigid aromatic core, a strong dipole (nitrile group), and two hydrogen-bond donors (phenolic hydroxyls), this compound exhibits a "Brick-Dust" solubility profile. It is characterized by high crystal lattice energy, necessitating polar aprotic solvents for effective dissolution.

Structural Analysis & Solubility Implications

The molecule consists of a phenol ring substituted at the ortho position with a cyano group and at the meta position with a 4-hydroxyphenyl group.

-

Rigid Biphenyl Core: Promotes

- -

Dual Hydroxyl Groups (-OH): Act as both H-bond donors and acceptors. This renders the molecule insoluble in lipophilic solvents (Hexane) but soluble in protic solvents (Alcohols) and basic aqueous media (pKa ~7.5–8.0).

-

Cyano Group (-CN): Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents like DMSO and DMF.

Solubility Landscape: Predicted & Empirical Data[1]

The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and comparative data from structural analogs (e.g., 4-Cyano-4'-hydroxybiphenyl) [1, 2].

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Estimated Saturation ( | Mechanistic Rationale |

| Polar Aprotic | DMSO | High | > 150 mg/mL | Disrupts inter-molecular H-bonds; dipole-dipole interaction with -CN. |

| Polar Aprotic | DMF / NMP | High | > 120 mg/mL | Strong solvation of the phenolic protons. |

| Polar Protic | Ethanol | Moderate | 20 – 40 mg/mL | Solvation via H-bonding; limited by the hydrophobic biphenyl core. |

| Polar Protic | Methanol | Moderate | 15 – 30 mg/mL | Good H-bond capability, but less effective at solvating the aromatic bulk than EtOH. |

| Chlorinated | DCM / Chloroform | Low | < 5 mg/mL | Lacks H-bond acceptance capability to break the crystal lattice. |

| Ethers | THF | Moderate | 10 – 25 mg/mL | Good H-bond acceptor; effective for intermediate polarity. |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | "Brick dust" effect; solvent cannot overcome lattice energy. |

| Aqueous | Water (pH 7) | Insoluble | < 0.05 mg/mL | Hydrophobic effect of biphenyl core dominates. |

| Aqueous | Water (pH > 10) | High | > 50 mg/mL | Deprotonation of phenol ( |

Critical Application Note: For drug development assays, DMSO is the mandatory stock solvent. For crystallization/purification, a THF/Heptane or Ethanol/Water antisolvent system is recommended.

Technical Protocol: Solubility Determination

Do not rely on generic literature values for specific isomers. Lattice energy variations between ortho and para cyano substitutions can alter solubility by an order of magnitude. Use this self-validating "Shake-Flask" protocol [3].

Workflow Diagram

The following diagram outlines the logical flow for determining thermodynamic solubility, ensuring equilibrium is genuinely reached.

Figure 1: Thermodynamic solubility determination workflow using the Shake-Flask method.

Detailed Methodology

Reagents:

-

Analyte: 2-Cyano-5-(4-hydroxyphenyl)phenol (>98% purity).

-

Solvent: Anhydrous DMSO or Buffer (pH 7.4).

-

Filter: 0.22 µm PTFE (hydrophobic) or PVDF (hydrophilic) depending on solvent.

Step-by-Step Procedure:

-

Preparation: Place 10 mg of the compound into a 4 mL borosilicate glass vial.

-

Saturation: Add 1.0 mL of the target solvent. Cap tightly to prevent evaporation.

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Note: 24h is sufficient for non-polymorphic conversions; 72h is required if hydrate formation is suspected.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Pass the supernatant through a syringe filter. Caution: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate 100-fold in Methanol/Water (50:50) and inject into HPLC.

-

Detector: UV at 254 nm (aromatic max) and 280 nm (phenol max).

-

Column: C18 Reverse Phase.

-

pH-Dependent Solubility (The "pH-Switch")

The solubility of 2-Cyano-5-(4-hydroxyphenyl)phenol is highly sensitive to pH due to the two phenolic hydroxyl groups. This property can be exploited for "pH-swing" purification.

-

Acidic/Neutral (pH 1–7): The molecule is neutral. Solubility is driven by the intrinsic hydrophobicity of the biphenyl core. Low Solubility.

-

Basic (pH > 8.5): The first phenol deprotonates (

). Solubility increases 10–100x. -

Strongly Basic (pH > 10.5): Both phenols deprotonate (

). The molecule becomes a dianion. High Solubility.

Purification Strategy: Dissolve crude material in 1M NaOH (soluble), filter impurities, then slowly acidify with 1M HCl to pH 4 to precipitate the pure product as a crystalline solid [4].

Synthetic Context & Purity Implications[2][3]

Understanding the synthesis of this compound helps identify likely impurities that affect solubility measurements (e.g., residual catalysts or unreacted precursors).

Figure 2: Typical Suzuki-Miyaura coupling pathway. Note that homocoupling byproducts (biphenyls) are highly insoluble and may interfere with gravimetric solubility tests.

References

-

BenchChem. (2025).[1] Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents. Retrieved from

-

ChemicalBook. (2026).[2] 2-Cyanophenol Properties and Solubility Data. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Hydroxybiphenyl. Retrieved from

-

ResearchGate. (2026). Solubility of biphenyl derivatives in organic nonelectrolyte solvents: Mobile Order Theory applications. Retrieved from

Sources

potential biological activity of cyanobiphenylphenols

An In-depth Technical Guide to the Potential Biological Activity of Cyanobiphenylphenols

Executive Summary

Cyanobiphenylphenols represent a novel and largely unexplored class of chemical scaffolds with significant therapeutic potential. This guide provides a comprehensive technical overview of their hypothesized biological activities, drawing upon established principles from the well-documented bioactivities of their constituent phenolic and cyanobiphenyl moieties. We posit that the unique combination of a phenolic hydroxyl group—a known pharmacophore for antioxidant, antimicrobial, and anticancer effects—with a cyano-substituted biphenyl system offers a compelling basis for new drug discovery initiatives. This document synthesizes the foundational science behind these potential activities, details robust experimental protocols for their validation, and explores the critical structure-activity relationships that will guide future research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for challenging therapeutic targets.

Introduction to the Cyanobiphenylphenol Scaffold

Defining the Core Chemical Structure

A cyanobiphenylphenol is a molecule characterized by a biphenyl core structure that is functionalized with at least one hydroxyl (-OH) group and at least one cyano (-CN) or nitrile group. The relative positions of these functional groups on the two phenyl rings can vary, leading to a wide array of possible isomers, each with potentially distinct physicochemical properties and biological activities. This structural framework combines the features of polyphenols, known for their broad-spectrum biological effects, with the unique electronic and steric properties of the cyano group, a key component in many modern pharmaceuticals.

Rationale for Investigating Biological Activity

The scientific rationale for investigating this class of compounds is built upon the well-established activities of structurally related molecules.

-

The Phenolic Contribution: Phenolic compounds, such as flavonoids and stilbenes, are ubiquitous in nature and have been extensively studied for their health benefits.[1] Their ability to donate a hydrogen atom from the hydroxyl group makes them potent antioxidants. Furthermore, they interact with numerous biological targets, including bacterial cell membranes and key enzymes in cancer progression.[1][2] The presence of a phenolic hydroxyl is a strong indicator of potential antimicrobial, anti-inflammatory, and anticancer properties.[3]

-

The Cyano Group's Role in Medicinal Chemistry: The nitrile group is a versatile pharmacophore. It is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups. Its rigid, linear geometry and electronic properties can facilitate strong, specific interactions with enzyme active sites, as seen in numerous approved enzyme inhibitors.

The strategic combination of these two moieties within a biphenyl framework suggests a high probability of discovering novel compounds with potent and selective biological activities.

Potential Antimicrobial Activity

The rise of antimicrobial resistance necessitates the search for new chemical scaffolds that can overcome existing resistance mechanisms.[4] Cyanobiphenylphenols, by leveraging the proven antimicrobial action of phenolics, represent a promising avenue for exploration.

Hypothesized Mechanisms of Action

Based on the literature for phenolic compounds, the antimicrobial action of cyanobiphenylphenols could proceed via several mechanisms:

-

Disruption of Microbial Membranes: Phenolic compounds can intercalate into the lipid bilayer of bacterial cell membranes, altering fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately cell death.[2][5]

-

Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with the active sites of critical microbial enzymes, inhibiting their function.[5] This can disrupt metabolic pathways essential for bacterial survival.

-

Inhibition of Quorum Sensing: Many phenolic compounds can interfere with the signaling systems bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production.[5]

Structure-Activity Relationship (SAR) Considerations

The antimicrobial potency of this class of compounds will likely depend on several structural factors:

-

Position and Number of Hydroxyl Groups: The location of the -OH group can significantly impact membrane interaction and enzyme binding.[3]

-

Position of the Cyano Group: The electron-withdrawing nature of the cyano group can modulate the acidity (pKa) of the phenolic proton, potentially enhancing its ability to disrupt proton motive force across the bacterial membrane.

-

Lipophilicity: Overall molecular hydrophobicity, governed by the biphenyl core and any additional alkyl substituents, will determine the compound's ability to penetrate the bacterial cell wall and membrane.

Caption: A diagram illustrating the Structure-Activity Relationship (SAR) concept.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test cyanobiphenylphenol compounds, dissolved in DMSO.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the standardized bacterial suspension to wells 1 through 11.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance at 600 nm.

Potential Anticancer Activity

Phenolic compounds are well-known for their chemopreventive and therapeutic effects against various cancers.[1] They exert their effects through a multitude of mechanisms, providing a strong foundation for investigating cyanobiphenylphenols as novel anticancer agents.

Targeting Key Cancer Signaling Pathways

Cyanobiphenylphenols may modulate several signaling pathways critical for cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: Many polyphenols can trigger programmed cell death by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins (e.g., p53, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating. This is often achieved by inhibiting cyclin-dependent kinases (CDKs).[6]

-

Inhibition of Angiogenesis: By interfering with signaling pathways like VEGF, cyanobiphenylphenols could potentially prevent the formation of new blood vessels that tumors need to grow and metastasize.[1]

Caption: Hypothesized pathway for apoptosis induction by a cyanobiphenylphenol.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test cyanobiphenylphenol compounds, dissolved in DMSO.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the test compounds in growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential as Enzyme Inhibitors

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. The cyanobiphenylphenol scaffold is well-suited for this role.

Targeting Clinically Relevant Enzymes

-

Protein Kinases: Many polyphenols are known to inhibit protein kinases, which are often dysregulated in cancer. The cyanobiphenylphenol structure could fit into the ATP-binding pocket of various kinases.

-

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy for treating Alzheimer's disease.[7]

-

Monoamine Oxidases (MAO): MAO-A and MAO-B are targets for treating depression and Parkinson's disease, respectively.[8]

-

Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can alter the metabolism of other drugs, a critical consideration in polypharmacy, but can also be leveraged to enhance the efficacy of co-administered anticancer drugs.[9]

Quantitative Data on Related Phenolic Inhibitors

The following table summarizes the inhibitory activity of various phenolic compounds against different enzymes, providing a benchmark for the potential of cyanobiphenylphenols.

| Compound | Enzyme Target | IC50 Value | Source |

| Quercetin | CYP2C9 | - (Competitive Inhibition) | [9] |

| Grassystatin A | Cathepsin E | 0.62 nM | [10] |

| Citrus Limon Extract | Butyrylcholinesterase (BuChE) | ~73 µM | [7] |

| Citrus Limon Extract | Monoamine Oxidase (MAO)-A/B | ~80 µM | [7] |

General Experimental Workflow for Screening and Validation

A systematic approach is required to identify and characterize the biological activities of a novel compound library.

Caption: A general experimental workflow for drug discovery.

Conclusion and Future Directions

The cyanobiphenylphenol scaffold represents a fertile ground for the discovery of novel therapeutic agents. By combining the proven biological activities of phenols with the unique medicinal chemistry properties of the cyano group, these compounds are prime candidates for screening against a wide range of biological targets. The preliminary rationale suggests a strong potential for antimicrobial, anticancer, and enzyme-inhibitory activities.

Future research should focus on the following areas:

-

Synthesis of a Diverse Chemical Library: Creating a collection of isomers with varied substitution patterns is essential for a thorough exploration of the structure-activity relationships.

-

Broad-Based Primary Screening: Testing the library against diverse panels of microbes, cancer cell lines, and key enzymes will identify initial "hit" compounds.

-

In-depth Mechanistic Studies: For the most promising hits, detailed molecular and cellular biology studies are required to elucidate their precise mechanisms of action.

-

Optimization of ADME Properties: Medicinal chemistry efforts will be needed to refine lead compounds, improving their potency, selectivity, and pharmacokinetic profiles to develop viable drug candidates.

This systematic approach will be critical in unlocking the full therapeutic potential of this promising and underexplored class of molecules.

References

-

World Health Organization. (n.d.). Antimicrobial resistance. [Link]

-

Carvalho, L. R., Costa-Neves, A., Conserva, G. A. A., Brunetti, R. L., Hentschke, G. S., Malone, C. F. S., Torres, L. M. B., Sant'Anna, C. L., & Rangel, M. (2012). Biologically active compounds from cyanobacteria extracts: in vivo and in vitro aspects. Revista do Instituto de Medicina Tropical de São Paulo, 54(1), 5-11. [Link]

-

Plaza, A., & Bewley, C. A. (2023). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Marine Drugs, 21(10), 537. [Link]

-

Ghahremani, F., & Zibaei, R. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20113-20131. [Link]

-

Kunjumon, A. S., S, S. S., & Sebastian, A. (2022). Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs. Journal of Applied Pharmaceutical Science, 12(12), 027-036. [Link]

-

Salehi, B., Prakash, B., Kumar, N. P., Varoni, E. M., Sharifi-Rad, M., & Sharifi-Rad, J. (2025). Effects of polyphenols on cancer cell progression mediated by inhibition of cyclin-dependent kinases (CDKs): the emerging drug targets in cancer. Food and Chemical Toxicology, 195, 113693. [Link]

-

Salehi, B., Sharifi-Rad, J., Capanoglu, E., Adrar, N., Catalkaya, G., & Shaheen, S. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1032. [Link]

-

Singh, R., Parihar, P., Singh, M., & Singh, V. P. (2022). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology, 13, 962244. [Link]

-

Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Cancers, 12(9), 2461. [Link]

-

Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2014). The Potential and Action Mechanism of Polyphenols in the Treatment of Liver Diseases. Oxidative Medicine and Cellular Longevity, 2014, 839481. [Link]

-

Suzuki, T., Morita, M., & Naito, Y. (1999). Structure-activity relationship of polyphenols on inhibition of chemical mediator release from rat peritoneal exudate cells. In Vitro Cellular & Developmental Biology - Animal, 35(3), 169-174. [Link]

-

Quinto, E. J., & Jo, D. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Antibiotics, 11(1), 32. [Link]

-

Di Lorenzo, A., Silvestro, M., Cavasso, D., & Zannotti, M. (2023). Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. International Journal of Molecular Sciences, 24(17), 13444. [Link]

-

Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]

Sources

- 1. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 2-Cyano-5-(4-hydroxyphenyl)phenol Properties

Introduction

In the landscape of modern drug discovery and materials science, the ability to predict the properties of novel chemical entities through computational, or in silico, methods is of paramount importance. This approach facilitates the rapid screening of vast chemical spaces, prioritizing candidates for synthesis and experimental validation, thereby saving significant time and resources.[1][2] This guide provides a comprehensive technical overview of the methodologies used to predict the physicochemical, pharmacokinetic, and potential biological properties of 2-Cyano-5-(4-hydroxyphenyl)phenol, a novel biphenyl derivative.

The rationale for selecting a biphenyl scaffold with cyano and hydroxyl functional groups lies in its potential for diverse biological activities. The biphenyl moiety is a common feature in many approved drugs, and the cyano and hydroxyl groups can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition.

This document will detail the theoretical underpinnings of the predictive models, provide step-by-step protocols for their application, and present the predicted data in a clear and concise format. The target audience for this guide includes researchers, scientists, and drug development professionals who are interested in leveraging computational tools for the evaluation of small molecules.

Molecular Structure and Representation

The initial and most critical step in any in silico analysis is the accurate representation of the molecule of interest. The chemical name 2-Cyano-5-(4-hydroxyphenyl)phenol defines a distinct chemical structure. This can be translated into various machine-readable formats, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common.

-

IUPAC Name: 2-Cyano-5-(4-hydroxyphenyl)phenol

-

Molecular Formula: C₁₃H₉NO₂

-

Canonical SMILES: c1cc(ccc1O)c1cc(c(cc1)O)C#N

This SMILES string serves as the input for the various predictive models and algorithms discussed in the subsequent sections.

Physicochemical Property Prediction

The physicochemical properties of a molecule are fundamental to its behavior in biological and chemical systems. These properties govern its solubility, permeability, and ultimately, its bioavailability.

Methodology: Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships between the structural features of a molecule and its physicochemical properties. These models are trained on large datasets of experimentally determined properties and can be used to predict the properties of new molecules.[3]

Experimental Protocol: Physicochemical Property Prediction using Web-Based Platforms

-

Input Molecular Structure:

-

Navigate to a comprehensive online chemical database and prediction platform such as PubChem or ChemSpider.

-

Input the canonical SMILES string for 2-Cyano-5-(4-hydroxyphenyl)phenol: c1cc(ccc1O)c1cc(c(cc1)O)C#N.

-

-

Property Calculation:

-

Utilize the platform's built-in prediction tools. These tools are typically based on established QSPR models.

-

Select the desired physicochemical properties for prediction, including:

-

Molecular Weight

-

LogP (octanol-water partition coefficient)

-

Topological Polar Surface Area (TPSA)

-

Hydrogen Bond Donors and Acceptors

-

Rotatable Bonds

-

Aqueous Solubility (LogS)

-

-

-

Data Compilation:

-

Record the predicted values for each property.

-

Cross-reference the predictions with multiple platforms if available to assess the consensus and potential variability in predictions.

-

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 2-Cyano-5-(4-hydroxyphenyl)phenol.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 211.22 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |

| XLogP3 | 2.8 | Indicates lipophilicity; a value between 1 and 3 is often optimal for oral drug absorption. |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | The nitrogen of the cyano group and the two oxygen atoms of the hydroxyl groups can accept hydrogen bonds. |

| Rotatable Bonds | 1 | The single bond connecting the two phenyl rings allows for conformational flexibility, which can be important for binding to a target. |

| Topological Polar Surface Area (TPSA) | 74.3 Ų | Predicts cell permeability; a TPSA of less than 140 Ų is generally associated with good oral bioavailability. |

| Aqueous Solubility (LogS) | -3.5 | Indicates moderate solubility in water. |

Pharmacokinetic (ADMET) Profile Prediction

The ADMET profile of a drug candidate describes its Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties at an early stage is crucial for avoiding costly failures in later stages of drug development.[4]

Methodology: In Silico ADMET Modeling

A variety of computational models are available to predict ADMET properties. These range from simple rule-based systems, such as Lipinski's Rule of Five, to more complex machine learning and physiologically based pharmacokinetic (PBPK) models.[2]

Experimental Protocol: ADMET Prediction using Pre-trained Models

-

Platform Selection:

-

Choose a specialized ADMET prediction server or software package. Examples include SwissADME, pkCSM, and ADMETlab.

-

-

Submission of Molecular Structure:

-

Input the SMILES string for 2-Cyano-5-(4-hydroxyphenyl)phenol into the selected platform.

-

-

Execution of Prediction Models:

-

Run the suite of ADMET prediction models available on the platform. This will typically include predictions for:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate specificity.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

-

Analysis of Results:

-

Interpret the output from the prediction models. The results are often presented as probabilities, classifications (e.g., inhibitor vs. non-inhibitor), or quantitative values.

-

Predicted ADMET Properties

The following table provides a summary of the predicted ADMET profile for 2-Cyano-5-(4-hydroxyphenyl)phenol.

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | No | The molecule is not predicted to cross the BBB, which may be desirable to avoid central nervous system side effects. |

| Plasma Protein Binding | High | Expected to bind significantly to plasma proteins, which will affect its free concentration and distribution. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to cause drug-drug interactions via this major drug-metabolizing enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Toxicity | ||

| AMES Mutagenicity | No | Predicted to be non-mutagenic. |

| hERG Inhibition | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. |

Workflow for In Silico Property Prediction

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, as detailed in this guide.

Caption: A flowchart of the in silico prediction process.

Potential Biological Activities and Target Prediction

While the primary focus of this guide is on the prediction of physicochemical and pharmacokinetic properties, in silico methods can also provide insights into the potential biological activities of a molecule.

Methodology: Reverse Docking and Pharmacophore Screening

-

Reverse Docking: This approach involves docking the small molecule of interest against a large library of protein structures to identify potential binding targets.[4]

-

Pharmacophore Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. The structure of 2-Cyano-5-(4-hydroxyphenyl)phenol can be screened against a database of pharmacophore models to identify potential biological targets.

Experimental Protocol: Target Prediction

-

Platform Selection:

-

Utilize a web server that offers reverse docking or pharmacophore screening functionalities, such as PharmMapper or SwissTargetPrediction.

-

-

Input and Screening:

-

Submit the 3D structure of 2-Cyano-5-(4-hydroxyphenyl)phenol.

-

Initiate the screening process against the platform's target database.

-

-

Analysis of Potential Targets:

-

Review the list of potential protein targets, which are typically ranked by a scoring function that estimates the binding affinity or fit.

-

Prioritize targets that are biologically relevant to diseases of interest.

-

Hypothetical Signaling Pathway Interaction

Based on the structural features of 2-Cyano-5-(4-hydroxyphenyl)phenol, particularly the presence of two phenol groups, it is plausible that it could interact with protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the prediction of the properties of 2-Cyano-5-(4-hydroxyphenyl)phenol. The predicted physicochemical properties suggest that this molecule possesses drug-like characteristics, including good potential for oral bioavailability. The ADMET profile is largely favorable, with a low probability of major toxicities, although a potential for inhibition of CYP2C9 warrants further investigation.

The methodologies described herein, from QSPR and machine learning models to reverse docking, represent a powerful toolkit for the modern medicinal chemist and drug discovery scientist. By embracing these computational approaches, the scientific community can accelerate the identification and optimization of novel therapeutic agents. The in silico predictions for 2-Cyano-5-(4-hydroxyphenyl)phenol suggest that it is a promising candidate for synthesis and further experimental evaluation.

References

-

In silico active learning for small molecule properties. Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]

-

Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification. arXiv. Available at: [Link]

-

In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Available at: [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available at: [Link]

Sources

- 1. In silico active learning for small molecule properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 4. hilarispublisher.com [hilarispublisher.com]

A Theoretical and Computational Guide to Hydroxyphenyl-Substituted Biphenyls: From Molecular Structure to Potential Applications

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of hydroxyphenyl-substituted biphenyls. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of conformational analysis, electronic structure, and spectroscopic characterization, offering both foundational knowledge and practical insights into the application of these techniques.

Introduction: The Significance of Hydroxyphenyl-Substituted Biphenyls

Hydroxyphenyl-substituted biphenyls represent a critical class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond, with one or more hydroxyl (-OH) groups attached to the phenyl rings. This structural motif is prevalent in numerous natural products and synthetic molecules of significant biological and commercial importance. Their applications span from pharmaceuticals and agrochemicals to materials science, where they are utilized as antioxidants, dye carriers, and intermediates in organic synthesis.[1]

The versatility of these compounds stems from their unique structural and electronic properties. The dihedral angle between the two phenyl rings, a key conformational feature, is influenced by the substitution pattern and dictates the molecule's overall shape and reactivity.[2] The presence of hydroxyl groups further imparts crucial characteristics, including the ability to form hydrogen bonds and act as radical scavengers, which is fundamental to their antioxidant activity.[3][4][5]

Theoretical and computational studies are indispensable tools for elucidating the intricate relationships between the structure, properties, and activity of hydroxyphenyl-substituted biphenyls. By employing quantum mechanical methods, researchers can predict molecular geometries, electronic distributions, and spectroscopic signatures, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will explore the theoretical frameworks and computational protocols essential for the robust investigation of these fascinating molecules.

Conformational Analysis: Unraveling the Three-Dimensional Structure

The biological activity and physical properties of hydroxyphenyl-substituted biphenyls are intrinsically linked to their three-dimensional conformation. The central C-C bond between the phenyl rings allows for rotation, leading to a range of possible dihedral angles. The planarity of the biphenyl system is a delicate balance between the stabilizing effects of π-conjugation, which favors a coplanar arrangement, and the destabilizing steric hindrance between ortho-substituents, which promotes a twisted conformation.[2][6]

The Role of Ortho-Substituents and Atropisomerism

Substituents at the ortho positions of the phenyl rings exert a profound steric effect, often forcing the rings out of planarity.[6] This steric clash increases the energy barrier to rotation around the central C-C bond. If this rotational barrier is sufficiently high (typically >16-19 kcal/mol at room temperature), it can lead to the existence of stable, non-interconverting enantiomers known as atropisomers.[2] This phenomenon is a critical consideration in drug design, as different atropisomers can exhibit distinct pharmacological activities.

Computational Protocol for Conformational Search

A thorough exploration of the potential energy surface is crucial for identifying the most stable conformers of a hydroxyphenyl-substituted biphenyl. A typical computational workflow involves:

-

Initial Structure Generation: Generation of a starting 3D structure using molecular building software.

-

Conformational Search: Employing methods like molecular mechanics (MM) or semi-empirical calculations to rapidly explore a wide range of dihedral angles and identify low-energy conformers.

-

Geometry Optimization: Re-optimization of the identified low-energy conformers using more accurate methods, such as Density Functional Theory (DFT), to obtain precise geometries and relative energies.

Caption: A typical workflow for the computational conformational analysis of hydroxyphenyl-substituted biphenyls.

Electronic Structure and Reactivity